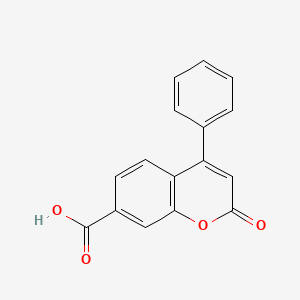
7-Carboxy-4-phenylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Carboxy-4-phenylcoumarin is a useful research compound. Its molecular formula is C16H10O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
7-Carboxy-4-phenylcoumarin and its derivatives have been extensively studied for their anticancer effects. Research indicates that certain coumarin derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
- Mechanism of Action : These compounds often function as tubulin polymerization inhibitors, disrupting the mitotic spindle formation during cell division. For example, a study demonstrated that specific derivatives showed IC50 values lower than doxorubicin, a standard chemotherapy drug, indicating their potential as effective anticancer agents .
- Case Study : A derivative of 4-phenylcoumarin was synthesized and tested against MCF-7 cells, revealing an IC50 value of 11.1 μg/mL, which is significantly potent compared to traditional chemotherapeutics . The study highlighted the compound's ability to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
Antioxidant Activity
Coumarins, including this compound, are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress.
- Research Findings : Studies have shown that coumarins can significantly reduce oxidative damage in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Coumarins can inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Mechanism : These compounds may modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens.
- Case Study : A study assessed the antibacterial activity of several coumarin derivatives, finding that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.
Fluorescent Probes
The structural characteristics of this compound make it suitable for use as a fluorescent probe in biochemical assays.
- Application : Its fluorescence properties can be harnessed for detecting specific radicals or biomolecules in biological systems, aiding in research on oxidative stress and related diseases .
Synthesis and Reactivity
Recent advancements in synthetic methodologies have enhanced the accessibility of this compound and its analogs.
- Synthesis Techniques : Efficient synthetic routes using Lewis acids have been developed to produce these compounds with high yields and purity, facilitating further research into their biological applications .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Anticancer | Inhibits tubulin polymerization; induces apoptosis | IC50 values lower than doxorubicin in MCF-7 cells |
| Antioxidant | Scavenges free radicals; protects against oxidative stress | Significant reduction in oxidative damage |
| Anti-inflammatory | Modulates inflammatory pathways; inhibits COX/LOX | Effective in reducing inflammation markers |
| Antimicrobial | Inhibits growth of bacteria | Active against Gram-positive and Gram-negative bacteria |
| Fluorescent Probes | Used for detection in biochemical assays | Effective for detecting radicals |
| Synthesis | New methods enhance yield and accessibility | Efficient synthesis using Lewis acids |
Propiedades
Fórmula molecular |
C16H10O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-oxo-4-phenylchromene-7-carboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15-9-13(10-4-2-1-3-5-10)12-7-6-11(16(18)19)8-14(12)20-15/h1-9H,(H,18,19) |
Clave InChI |
DEJYFNYQWXUIOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














